Leukoefdin
Overview
Description
Leukoefdin is a colorless chemical compound related to leucoanthocyanidins. This compound is a natural compound that contains p-hydroxybenzoic acid, which has been shown to inhibit the growth of a wide variety of bacteria and fungi .
Preparation Methods
Leukoefdin can be synthesized through various chemical routes. One common method involves the reduction of leucoanthocyanidins. The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or methanol . Industrial production methods may involve the extraction of this compound from natural sources, followed by purification processes such as crystallization or chromatography .
Chemical Reactions Analysis
Leukoefdin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form anthocyanidins, which are colored compounds.
Reduction: this compound can be reduced to form leucoanthocyanidins.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
The major products formed from these reactions include anthocyanidins, leucoanthocyanidins, and various substituted derivatives .
Scientific Research Applications
Leukoefdin has a wide range of scientific research applications:
Mechanism of Action
Leukoefdin exerts its effects by inhibiting bacterial enzyme activities, including leucoanthocyanidin reductase, which is involved in the synthesis of anthocyanins . It also inhibits pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in inflammatory responses . The molecular targets and pathways involved include the inhibition of specific enzymes and cytokines, leading to reduced bacterial growth and inflammation .
Comparison with Similar Compounds
Leukoefdin is unique compared to other similar compounds due to its specific inhibitory effects on bacterial enzyme activities and pro-inflammatory cytokines . Similar compounds include:
Leucocyanidin: Another leucoanthocyanidin with similar chemical properties but different biological activities.
Leucopelargonidin: A related compound with distinct inhibitory effects on different bacterial enzymes.
Leucorobinetinidin: A leucoanthocyanidin with unique anti-inflammatory properties.
This compound stands out due to its broad-spectrum antibacterial and anti-inflammatory effects, making it a valuable compound in various scientific research fields .
Properties
IUPAC Name |
2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,13-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEACOKJOQLAYTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925924 | |
Record name | Leucodelphinidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491-52-1, 12764-74-8 | |
Record name | Leucodelphinidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leukoefdin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucodelphinidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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